molecular formula C18H16O6 B13142177 1-Hydroxy-3,5,6-trimethoxy-2-methylanthracene-9,10-dione CAS No. 872599-03-6

1-Hydroxy-3,5,6-trimethoxy-2-methylanthracene-9,10-dione

Cat. No.: B13142177
CAS No.: 872599-03-6
M. Wt: 328.3 g/mol
InChI Key: DWTBCWDZSVMKDK-UHFFFAOYSA-N
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Description

1-Hydroxy-3,5,6-trimethoxy-2-methylanthracene-9,10-dione is a synthetic anthraquinone derivative provided for research purposes. With the molecular formula C 18 H 16 O 6 and a molecular weight of 328.32 g/mol, this compound is part of the broad and chemically diverse class of anthraquinones . Anthraquinones are polyketide-derived compounds characterized by a 9,10-dioxoanthracene core structure. In nature, a wide variety of these compounds are produced by marine-derived fungi, which are a prolific source of novel secondary metabolites . Research into structurally related anthraquinones has revealed a myriad of potential biological activities, including cytotoxic, antimicrobial, antifungal, antioxidant, and enzyme inhibition properties . These activities make the anthraquinone scaffold a subject of significant interest in medicinal chemistry and drug discovery campaigns . The specific substitution pattern on the anthraquinone core, such as the hydroxy, methoxy, and methyl groups present on this compound, can profoundly influence its physicochemical properties and biological interactions. This product is intended for use by qualified researchers in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. CAS Number: 872599-03-6 Molecular Formula: C 18 H 16 O 6 Molecular Weight: 328.32 g/mol

Properties

CAS No.

872599-03-6

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

1-hydroxy-3,5,6-trimethoxy-2-methylanthracene-9,10-dione

InChI

InChI=1S/C18H16O6/c1-8-12(23-3)7-10-13(15(8)19)16(20)9-5-6-11(22-2)18(24-4)14(9)17(10)21/h5-7,19H,1-4H3

InChI Key

DWTBCWDZSVMKDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis generally starts from commercially available anthraquinones or anthracene derivatives with appropriate substitution patterns.
  • For this compound, a precursor such as 1,5,6-trimethoxy-2-methyl-9,10-anthraquinone can be used, which is then selectively hydroxylated at position 3.

Hydroxylation and Methoxylation Steps

  • Methoxy groups at positions 1, 5, and 6 are introduced via methylation of hydroxy precursors using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.
  • Hydroxylation at position 3 can be achieved through regioselective oxidation or by employing hydroxylation reactions on suitably protected intermediates.

Catalytic and Oxidative Methods

Representative Synthetic Scheme (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Friedel–Crafts acylation Phthalic anhydride, 2-methyl-4,5-dimethoxybenzene, AlCl3 Formation of 2-(4,5-dimethoxybenzoyl)-benzoic acid
2 Intramolecular cyclization Pyrophosphoryl chloride, heat Cyclized anthraquinone intermediate
3 Hydroxylation Regioselective oxidation (e.g., hydroxylation reagents) Introduction of hydroxy group at C-3
4 Methylation of hydroxy groups Methyl iodide, base Methoxy groups at positions 1,5,6
5 Purification Chromatography, recrystallization Pure 1-hydroxy-3,5,6-trimethoxy-2-methyl-anthracene-9,10-dione

Yield and Purity Considerations

  • Yields of substituted anthraquinones vary widely depending on the substitution pattern and reaction conditions, typically ranging from 50% to 90% in optimized protocols.
  • Purification is usually achieved by silica gel column chromatography using dichloromethane/cyclohexane mixtures or recrystallization from suitable solvents.
  • Regioselectivity in hydroxylation and methoxylation steps is critical to obtain the desired substitution pattern without over-substitution or side reactions.

Summary Table of Preparation Methods for Anthraquinone Derivatives Relevant to the Target Compound

Method Key Reagents/Conditions Advantages Limitations
Friedel–Crafts Acylation + Cyclization AlCl3, pyrophosphoryl chloride, heat Straightforward, widely used Requires harsh conditions, regioselectivity issues
Metal-Catalyzed Cyclotrimerization Ni, Co catalysts, alkynes, DDQ oxidation Efficient ring formation, mild conditions Multi-step, requires specialized catalysts
Copper-Catalyzed Amination/Substitution CuOAc, KOAc, anilines, argon atmosphere, heat High yields, good functional group tolerance Requires inert atmosphere, long reaction times
One-Pot Lewis Acid Catalysis AlCl3, MeSO3H, arenes Simple, one-step synthesis Limited to certain substitution patterns

Research Findings and Practical Notes

  • The compound has been isolated from natural sources, indicating biosynthetic pathways that may inspire biomimetic synthesis.
  • Synthetic analogs with similar substitution patterns show significant biological activity, prompting the development of efficient synthetic routes.
  • Recent advances emphasize the use of microwave-assisted and metal-catalyzed methods to improve yields and reduce reaction times.
  • Careful control of reaction conditions is necessary to avoid demethylation or over-oxidation during hydroxylation steps.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3,5,6-trimethoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

Case Studies

  • Cytotoxicity Against NSCLC : In vitro studies showed that the compound selectively inhibited the growth of NSCLC cell lines with an IC50 value indicating potent activity compared to standard chemotherapeutics .
  • Comparison with Other Agents : The compound's efficacy was compared with cisplatin and paclitaxel, showing comparable or superior activity in certain contexts .

Data Table: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa0.42Induces apoptosis and blocks cell cycle
Hep G20.20Targets p53 pathway
NSCLC H52020Induces S phase accumulation

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it demonstrates activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Antibacterial Activity : The compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings .

Data Table: Antimicrobial Efficacy

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansLow

Potential in Drug Development

Given its promising biological activities, 1-hydroxy-3,5,6-trimethoxy-2-methylanthracene-9,10-dione is being explored for development as a novel therapeutic agent.

Research Insights

The compound's structural features allow for modifications that could enhance its efficacy and selectivity as a drug candidate. Ongoing research aims to optimize these properties through synthetic chemistry techniques inspired by natural product synthesis .

Mechanism of Action

The mechanism of action of 1-Hydroxy-3,5,6-trimethoxy-2-methylanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, such as topoisomerases and kinases . Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares substituent patterns and their implications:

Compound Name Substituents Key Properties/Bioactivity Reference
Target Compound 1-OH; 3,5,6-OCH₃; 2-CH₃ Hypothesized increased lipophilicity (due to methoxy groups) and potential DNA intercalation; methyl at C2 may hinder planar stacking. -
Emodin (1,3,8-trihydroxy-6-methyl) 1,3,8-OH; 6-CH₃ Anticancer (EGFR/mTor inhibition), antiviral; hydroxyl groups enable hydrogen bonding with biological targets.
3-Hydroxy-1-methoxy-2-methylanthraquinone 3-OH; 1-OCH₃; 2-CH₃ Isolated from Morinda lucida; structural simplicity may reduce cytotoxicity compared to poly-methoxy analogs.
1,3-Dimethoxy-5,8-dimethylanthraquinone 1,3-OCH₃; 5,8-CH₃ Strong apoptosis induction in HCT116 cells; methoxy groups enhance membrane permeability.
1-Hydroxy-4-methoxyanthraquinone 1-OH; 4-OCH₃ Intermediate in synthesis; lower bioactivity than multi-methoxy derivatives due to fewer substituents.

Key Observations :

  • Methoxy vs. Hydroxy Groups : Methoxy groups increase lipophilicity, aiding cellular uptake but may reduce solubility. Hydroxy groups enhance hydrogen bonding, critical for target binding (e.g., DNA grooves or enzyme active sites) .
  • Methyl Group Position : Methyl at C2 (target) vs. C6 (emodin) alters steric effects. C2-methyl may disrupt planarity, reducing DNA intercalation efficiency compared to C6-methyl analogs .

Cytotoxic Activity

Limited direct data exist for the target compound, but inferences can be drawn from analogs:

Compound Cancer Cell Line (IC₅₀, µg/mL) Mechanism of Action Reference
2-(Butylamino)anthracene-1,4-dione MCF-7: 1.1; Hep-G2: 1.2 DNA intercalation and topoisomerase inhibition.
1,3-Dimethoxy-5,8-dimethylanthraquinone HCT116: Apoptosis induction (ROS-mediated) ROS generation, cell cycle arrest (G0/G1 phase).
Emodin Colon cancer: EGFR/mTor inhibition Blocks proliferation via kinase pathway interference.

The target’s trimethoxy and methyl groups may synergize to enhance ROS generation or DNA binding, but excessive methoxy substitution could diminish solubility, limiting bioavailability.

Biological Activity

1-Hydroxy-3,5,6-trimethoxy-2-methylanthracene-9,10-dione (CAS No. 872599-03-6) is a member of the anthraquinone family, characterized by its unique structure featuring three methoxy groups and one hydroxy group. This compound has garnered attention due to its diverse biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16O6, with a molecular weight of 328.3 g/mol. The presence of conjugated double bonds within the anthracene backbone contributes to its vibrant color and potential reactivity in biological systems.

Structural Features

FeatureDescription
Molecular Formula C18H16O6
Molecular Weight 328.3 g/mol
Functional Groups Hydroxy (-OH), Methoxy (-OCH3)
Anthraquinone Backbone Characteristic of many bioactive compounds

Anticancer Properties

This compound exhibits significant anticancer properties. Various studies have indicated its potential to inhibit cancer cell proliferation through multiple mechanisms:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell cycle arrest .
  • Cell Cycle Arrest : Research indicates that this compound can cause G2/M phase arrest in cancer cells, which is associated with the upregulation of tumor suppressor genes such as p53 and p21 .

Mechanistic Studies

Mechanistic studies have provided insights into how this compound exerts its effects:

  • ROS Generation : Increased ROS levels can lead to oxidative stress in cancer cells, triggering apoptotic pathways.
  • Mitochondrial Membrane Potential Loss : The loss of mitochondrial membrane potential is a critical event leading to apoptosis.

Comparative Analysis with Other Anthraquinones

Several anthraquinone derivatives have shown similar biological activities. Below is a comparison table highlighting some structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
EmodinHydroxylated anthraquinoneStrong laxative effects
Damnacanthal1-Hydroxy derivativeExhibits significant anticancer properties
ChrysophanolHydroxylated with additional ringsUsed in traditional medicine for various ailments
RubiadinContains multiple hydroxyl groupsNoted for dyeing and potential health benefits

Study on Anticancer Activity

A notable study evaluated the effects of various anthraquinone derivatives on human cancer cell lines. The results indicated that:

  • IC50 Values : The compound exhibited an IC50 value of approximately 4.02 μM against gastric cancer cells (BGC), demonstrating potent antiproliferative activity .

Clinical Applications

The promising anticancer properties of this compound suggest potential applications in drug development. Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further investigation in oncological therapies.

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